molecular formula C9H20Cl2N2 B12332685 (4S)-8-azaspiro[4.5]decan-4-amine dihydrochloride

(4S)-8-azaspiro[4.5]decan-4-amine dihydrochloride

Cat. No.: B12332685
M. Wt: 227.17 g/mol
InChI Key: JJCPBBVNLLUUJU-JZGIKJSDSA-N
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Description

(4S)-8-azaspiro[4.5]decan-4-amine;dihydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by its azaspirodecane core, which is a bicyclic system containing a nitrogen atom. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-8-azaspiro[4.5]decan-4-amine typically involves the formation of the spirocyclic core through a series of cyclization reactions. One common method includes the condensation of a suitable ketone with an amine, followed by cyclization to form the spirocyclic structure. The reaction conditions often involve the use of a strong acid or base to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of (4S)-8-azaspiro[4.5]decan-4-amine;dihydrochloride may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4S)-8-azaspiro[4.5]decan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced amine forms.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted spirocyclic amines, oxo derivatives, and reduced amine forms, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4S)-8-azaspiro[4.5]decan-4-amine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (4S)-8-azaspiro[4.5]decan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Tegileridine: A μ-opioid receptor agonist with a similar spirocyclic structure.

    1-thia-4-azaspiro[4.5]decane derivatives: Compounds with anticancer activity.

    2,8-diazaspiro[4.5]decan-8-yl derivatives: Used as CCR4 antagonists.

Uniqueness

(4S)-8-azaspiro[4.5]decan-4-amine;dihydrochloride is unique due to its specific spirocyclic structure and the presence of the azaspirodecane core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H20Cl2N2

Molecular Weight

227.17 g/mol

IUPAC Name

(4S)-8-azaspiro[4.5]decan-4-amine;dihydrochloride

InChI

InChI=1S/C9H18N2.2ClH/c10-8-2-1-3-9(8)4-6-11-7-5-9;;/h8,11H,1-7,10H2;2*1H/t8-;;/m0../s1

InChI Key

JJCPBBVNLLUUJU-JZGIKJSDSA-N

Isomeric SMILES

C1C[C@@H](C2(C1)CCNCC2)N.Cl.Cl

Canonical SMILES

C1CC(C2(C1)CCNCC2)N.Cl.Cl

Origin of Product

United States

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